Reactive yellow 34
Description
Reactive Yellow 34 is a textile dye classified under the reactive dye family, which forms covalent bonds with cellulose fibers during the dyeing process. Reactive dyes typically feature chromophores (e.g., azo groups) and reactive anchors (e.g., vinyl sulfone or trichlorotriazine) that enable fixation to fabrics . Their applications span cotton, silk, and polyamide fibers, with performance metrics including wash-fastness, light-fastness, and chemical stability .
Properties
CAS No. |
12226-58-3 |
|---|---|
Molecular Formula |
C32H22N10O8.Cr.Na |
Synonyms |
C.I. Reactive Yellow 34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Reactive Yellow 34’s analogs vary in molecular structure, substituents, and reactive groups, which influence their dyeing behavior:
- Reactive Yellow 37 : Contains a vinyl sulfone group, enabling high fixation rates (80% solubility in water) and strong covalent bonding with fibers. Its λmax (wavelength of maximum absorbance) aligns with typical yellow hues .
- Reactive Yellow 1 : Uses a trichlorotriazine reactive group, offering moderate fixation (60% at 20–40°C) but poor acid hydrolysis resistance. Its greenish-yellow shade is suited for cold dyeing .
Performance Metrics
Key performance comparisons are derived from ISO-standard fastness tests:
- Light-Fastness : Reactive Yellow 37 and 1 exhibit superior resistance (6–7/8) compared to Reactive Yellow 15 (6/8) .
- Wash-Fastness : Reactive Yellow 15 outperforms others (5/5), likely due to optimized reactive group-fiber interactions .
- Chlorine Resistance : All show poor stability, a common limitation of reactive dyes .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of Reactive Yellow 34?
To ensure accurate characterization, employ UV-Vis spectroscopy to confirm the dye’s λmax and monitor chromophore stability . Coupled with HPLC (high-performance liquid chromatography), this method quantifies purity by separating and identifying impurities or degradation products . For structural validation, use nuclear magnetic resonance (NMR) spectroscopy to resolve reactive groups (e.g., vinyl sulfone or chlorotriazine) and confirm covalent bonding patterns. Cross-reference results with published spectral databases to minimize misassignment .
Q. What experimental protocols are essential for synthesizing this compound with high yield and reproducibility?
Follow a stepwise synthesis protocol under controlled pH (e.g., 10–12 for nucleophilic substitution reactions) and temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) or FTIR to detect intermediate formation. Purify the final product using recrystallization or column chromatography, and validate yield through gravimetric analysis . Ensure reproducibility by documenting solvent ratios, catalyst concentrations, and reaction times in detail .
Q. How can researchers standardize dye-fixation efficiency tests for this compound on cellulose substrates?
Use a gravimetric approach: treat cellulose fabrics with the dye under standardized conditions (pH 11, 60°C, 60 min), wash unbound dye with boiling water, and calculate fixation efficiency via mass difference pre- and post-washing. Validate results spectrophotometrically by measuring residual dye in wash liquor at λmax . Include control experiments with untreated substrates to account for non-specific adsorption .
Advanced Research Questions
Q. What factors contribute to contradictory reports on this compound’s photostability under UV irradiation, and how can these discrepancies be resolved?
Variability in reported half-lives may arise from differences in light intensity, solvent composition (e.g., aqueous vs. organic media), or oxygen availability. Design experiments using a calibrated UV chamber with controlled irradiance (e.g., 365 nm, 1.5 mW/cm²) and monitor degradation kinetics via HPLC-MS to identify photoproducts . Compare results across multiple analytical methods (e.g., TOC analysis for mineralization rates) and statistically assess environmental variables (e.g., pH, dissolved oxygen) to isolate contributing factors .
Q. How can mechanistic studies differentiate between hydrolysis and nucleophilic substitution pathways during this compound’s binding to biomolecules?
Employ kinetic isotope effect (KIE) studies: compare reaction rates in H₂O vs. D₂O to identify proton-transfer steps indicative of hydrolysis. Use model nucleophiles (e.g., glutathione or glycine) in stopped-flow experiments to track intermediate adducts via LC-MS. Computational modeling (e.g., DFT) can further elucidate transition states and activation energies for competing pathways .
Q. What methodological frameworks are effective for assessing this compound’s ecotoxicological impact in aquatic ecosystems?
Conduct microcosm studies with Daphnia magna or Aliivibrio fischeri to evaluate acute toxicity (LC₅₀) and bioaccumulation potential. Pair this with high-resolution mass spectrometry (HRMS) to track metabolite formation in water and sediment. Use species sensitivity distribution (SSD) models to extrapolate risk thresholds, ensuring alignment with OECD guidelines for ecological risk assessment .
Q. How do competing reactive sites in this compound influence its regioselectivity when applied to mixed-fiber textiles?
Perform competitive binding assays using fibers with varying functional groups (e.g., cellulose, wool, polyester). Analyze dye distribution via confocal Raman microscopy or XPS (X-ray photoelectron spectroscopy). Quantify site-specific affinity through Langmuir adsorption isotherms and correlate results with fiber surface charge (zeta potential measurements) .
Methodological Considerations for Data Analysis
- Handling Variability in Dye-Degradation Studies : Use ANOVA to statistically compare degradation rates across experimental conditions. Report confidence intervals and effect sizes to distinguish technical noise from biologically/environmentally significant differences .
- Validating Novel Synthesis Pathways : Include control experiments (e.g., omitting catalysts or varying stoichiometry) and provide raw spectral data in supplementary materials to support claims of novelty .
- Cross-Study Comparisons : Normalize data to common metrics (e.g., mol·L⁻¹·s⁻¹ for kinetic studies) and use meta-analysis tools to reconcile divergent findings .
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